molecular formula C8H11NO6 B12372411 (1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid

(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid

Cat. No.: B12372411
M. Wt: 217.18 g/mol
InChI Key: PQFJICGWSAKMIG-RARCZQNLSA-N
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Chemical Reactions Analysis

LBG30300 undergoes various chemical reactions, including:

Scientific Research Applications

LBG30300 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of mGlu2 receptor agonists.

    Biology: Researchers use LBG30300 to investigate the role of mGlu2 receptors in modulating synaptic transmission and plasticity.

    Medicine: The compound is being explored for its therapeutic potential in treating central nervous system disorders such as anxiety, depression, and schizophrenia.

    Industry: LBG30300 is utilized in the development of new pharmacological agents targeting mGlu2 receptors

Mechanism of Action

LBG30300 exerts its effects by selectively binding to and activating mGlu2 receptors. This activation leads to a conformational change in the receptor, which in turn modulates downstream signaling pathways involved in neurotransmission. The compound’s selectivity for mGlu2 over other mGlu receptor subtypes is attributed to its unique binding mode, which involves specific interactions with key amino acid residues in the receptor .

Comparison with Similar Compounds

LBG30300 is unique among mGlu2 receptor agonists due to its high potency and selectivity. Similar compounds include:

LBG30300 stands out due to its picomolar potency and excellent selectivity for mGlu2 receptors, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C8H11NO6

Molecular Weight

217.18 g/mol

IUPAC Name

(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(carboxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11NO6/c9-6(8(14)15)4-2(1-3(10)11)5(4)7(12)13/h2,4-6H,1,9H2,(H,10,11)(H,12,13)(H,14,15)/t2-,4-,5-,6-/m0/s1

InChI Key

PQFJICGWSAKMIG-RARCZQNLSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C(C1C(C1C(=O)O)C(C(=O)O)N)C(=O)O

Origin of Product

United States

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